molecular formula C₁₅H₁₉BF₂N₂O₂S₂ B1150565 Bodipy Methanethiosulfonate

Bodipy Methanethiosulfonate

Cat. No.: B1150565
M. Wt: 372.26
Attention: For research use only. Not for human or veterinary use.
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Description

Bodipy Methanethiosulfonate is a derivative of the boron-dipyrromethene (BODIPY) family, known for its unique photophysical properties. These compounds are widely used as fluorescent dyes due to their high fluorescence quantum yields, sharp emission spectra, and excellent photostability . This compound, in particular, is utilized in various scientific research applications, including bioimaging and photodynamic therapy.

Preparation Methods

The synthesis of Bodipy Methanethiosulfonate typically involves the reaction of a boron-dipyrromethene core with methanethiosulfonate groups. One common method includes the activation of BODIPY triflate followed by the addition of methanethiosulfonate . This reaction is usually carried out under mild conditions, making it suitable for large-scale production. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Bodipy Methanethiosulfonate undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can yield thiol-containing compounds .

Comparison with Similar Compounds

Bodipy Methanethiosulfonate is unique among BODIPY derivatives due to its specific functional groups that enhance its reactivity and photophysical properties. Similar compounds include other BODIPY derivatives such as aza-BODIPY and benzimidazole-functionalized BODIPY . These compounds share similar fluorescence properties but differ in their chemical reactivity and applications. For example, aza-BODIPY derivatives are known for their use in near-infrared imaging, while benzimidazole-functionalized BODIPY compounds are used in antibacterial applications .

Properties

Molecular Formula

C₁₅H₁₉BF₂N₂O₂S₂

Molecular Weight

372.26

Synonyms

4,4-Difluro-8-methylmethanethiosulfonyl-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-5-indacene

Origin of Product

United States

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